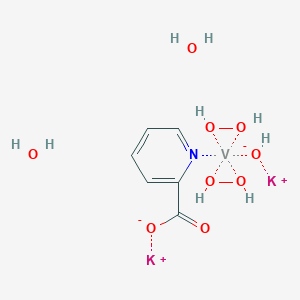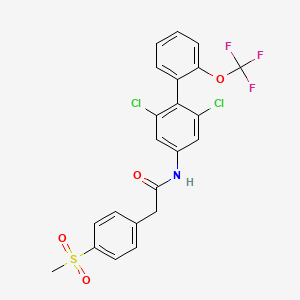
Dipotassium bisperoxo (picolinato)oxovanadate (V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate, commonly referred to as bpV(pic), is a bisperoxovanadium compound. It is known for its potent inhibitory effects on protein tyrosine phosphatases, particularly the phosphatase and tensin homolog (PTEN), which is a tumor suppressor phosphatase involved in cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of picolinic acid. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrate .
Industrial Production Methods
While specific industrial production methods for Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of peroxo groups.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligand substitution reactions can occur, where the picolinato ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate include hydrogen peroxide, picolinic acid, and various reducing agents. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .
Wissenschaftliche Forschungsanwendungen
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in oxidation reactions.
Biology: The compound is utilized in studies involving protein tyrosine phosphatases, particularly PTEN, due to its inhibitory effects.
Medicine: It has potential therapeutic applications in the treatment of diseases such as multiple sclerosis and diabetes, where it acts as an insulin mimetic and activates insulin receptor kinase
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate exerts its effects by inhibiting protein tyrosine phosphatases, particularly PTEN. This inhibition leads to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. The compound’s insulin-mimetic properties are attributed to its ability to activate insulin receptor kinase, leading to increased glucose uptake and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium Bisperoxo (phenanthroline) oxovanadate (V) dihydrate (bpV(phen))
- Dipotassium Bisperoxo (hydroxypicolinato) oxovanadate (V) dihydrate (bpV(HOpic))
- VO-OHpic trihydrate
Uniqueness
Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate is unique due to its high selectivity for PTEN inhibition compared to other bisperoxovanadium compounds. This selectivity makes it a preferred inhibitor in studies involving PTEN and related signaling pathways .
Eigenschaften
Molekularformel |
C6H13K2NO9V |
|---|---|
Molekulargewicht |
372.31 g/mol |
IUPAC-Name |
dipotassium;hydrogen peroxide;pyridine-2-carboxylate;vanadium;hydroxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2H2O2.3H2O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;2*1-2H;3*1H2;/q;2*+1;;;;;;/p-2 |
InChI-Schlüssel |
WVBWLFCUGGODSA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[OH-].OO.OO.[K+].[K+].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)

